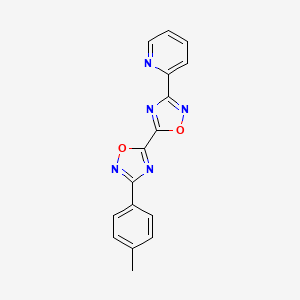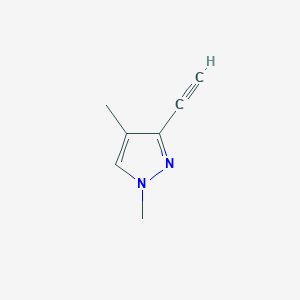![molecular formula C20H17N3O5S B2516555 1-(4-méthoxybenzo[d]thiazol-2-yl)azétidin-3-yl 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acétate CAS No. 1396768-88-9](/img/structure/B2516555.png)
1-(4-méthoxybenzo[d]thiazol-2-yl)azétidin-3-yl 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acétate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C20H17N3O5S and its molecular weight is 411.43. The purity is usually 95%.
BenchChem offers high-quality 1-(4-methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antimicrobienne
Les triazoles et leurs dérivés présentent des propriétés antimicrobiennes significatives. Ils peuvent inhiber la croissance des bactéries, des champignons et d'autres micro-organismes. Les chercheurs ont exploré leur potentiel en tant que nouveaux agents antibiotiques et antifongiques. Les caractéristiques structurelles du composé peuvent permettre des modifications sur mesure pour améliorer son efficacité contre des agents pathogènes spécifiques .
Potentiel antiviral
Les triazoles ont été étudiés pour leur activité antivirale. Ils peuvent interférer avec les processus de réplication virale, ce qui en fait des candidats prometteurs pour le développement de médicaments antiviraux. Des études supplémentaires sont nécessaires pour évaluer leur efficacité contre des virus spécifiques .
Propriétés antituberculeuses
La polyvalence structurelle du composé permet des modifications qui pourraient améliorer son activité contre Mycobacterium tuberculosis, l'agent causal de la tuberculose. Les chercheurs ont exploré les triazoles comme agents antituberculeux potentiels .
Applications anticancéreuses
Les triazoles et leurs dérivés présentent des effets cytotoxiques contre les cellules cancéreuses. Ils peuvent interférer avec la division cellulaire, induire l'apoptose et inhiber la croissance tumorale. Les chercheurs ont étudié leur potentiel en tant qu'agents chimiothérapeutiques .
Activité anticonvulsivante
Certains triazoles se révèlent prometteurs comme anticonvulsivants, pouvant atténuer les crises d'épilepsie. Leur effet sur l'excitabilité neuronale et les canaux ioniques en fait des candidats intéressants pour des recherches plus approfondies .
Propriétés analgésiques
Les triazoles peuvent posséder des effets analgésiques (soulagement de la douleur). Les chercheurs ont exploré leur potentiel dans la gestion de la douleur, bien que des études supplémentaires soient nécessaires pour établir leur efficacité .
Effets antioxydants et anti-inflammatoires
Certains triazoles présentent des activités antioxydantes et anti-inflammatoires. Ces propriétés sont pertinentes dans divers contextes de maladies, y compris les troubles neurodégénératifs et l'inflammation chronique .
Organocatalyse et science des matériaux
Les triazoles jouent un rôle dans l'organocatalyse, où ils agissent comme catalyseurs dans les réactions chimiques. En outre, ils trouvent des applications dans la science des matériaux, contribuant au développement de matériaux fonctionnels .
Si les triazoles offrent une large gamme d'applications thérapeutiques, les chercheurs doivent tenir compte des événements indésirables tels que l'hépatotoxicité et les effets hormonaux. L'équilibre entre l'efficacité et des effets secondaires minimes reste crucial pour leur utilisation réussie dans diverses disciplines scientifiques .
Propriétés
IUPAC Name |
[1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl] 2-(2-oxo-1,3-benzoxazol-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5S/c1-26-15-7-4-8-16-18(15)21-19(29-16)22-9-12(10-22)27-17(24)11-23-13-5-2-3-6-14(13)28-20(23)25/h2-8,12H,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVDREBYEBVSQJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N3CC(C3)OC(=O)CN4C5=CC=CC=C5OC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-phenoxyacetamide](/img/structure/B2516476.png)

![N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)pentanamide](/img/structure/B2516480.png)
![1-[(3-Chloro-1-benzothiophen-2-yl)methyl]piperazine hydrochloride](/img/structure/B2516481.png)


![6-methoxy-3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-2H-chromen-2-one](/img/structure/B2516487.png)
![3-(trifluoromethyl)-5-[3-(trifluoromethyl)benzyl]-7,8,9,10-tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one](/img/structure/B2516489.png)
![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2516492.png)

![1-(2-hydroxy-3-phenylpropyl)-3-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B2516495.png)
